A Technical Guide to the Spectral Analysis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
A Technical Guide to the Spectral Analysis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The precise structural elucidation of this and related compounds is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics.
Molecular Structure and Key Features
The structure of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine features a fused pyrrole and pyrimidine ring system. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, which are expected to significantly influence the electron distribution and reactivity of the molecule. The pyrrole nitrogen is substituted with an isopropyl group.
Caption: Molecular structure of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] Based on the analysis of related pyrrolo[2,3-d]pyrimidine derivatives, the following sections predict the ¹H and ¹³C NMR spectral data for the target compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolo[2,3-d]pyrimidine core and the isopropyl substituent.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.5 | Doublet | 1H | H-6 | The pyrrole protons in related systems typically appear in this region. The coupling to H-5 will result in a doublet. |
| ~ 6.5 - 6.8 | Doublet | 1H | H-5 | This proton is also on the pyrrole ring and will be a doublet due to coupling with H-6. |
| ~ 4.8 - 5.2 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom, will be split into a septet by the six equivalent methyl protons. |
| ~ 1.5 - 1.7 | Doublet | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.[4]
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C4 | The carbon atom attached to chlorine and nitrogen in the pyrimidine ring is expected to be significantly deshielded. |
| ~ 148 - 152 | C2 | Similar to C4, this carbon is attached to chlorine and two nitrogen atoms, leading to a downfield chemical shift. |
| ~ 130 - 135 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~ 120 - 125 | C6 | Aromatic carbon in the pyrrole ring. |
| ~ 100 - 105 | C5 | Aromatic carbon in the pyrrole ring, typically appearing more upfield than C6. |
| ~ 98 - 102 | C4a | Another quaternary carbon at the ring junction. |
| ~ 48 - 52 | CH (isopropyl) | The methine carbon of the isopropyl group, attached to the nitrogen atom. |
| ~ 21 - 24 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Tune the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.
-
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~ 3100 - 3000 | C-H stretching (aromatic) | Characteristic of C-H bonds in the pyrrolo[2,3-d]pyrimidine ring system. |
| ~ 2980 - 2850 | C-H stretching (aliphatic) | Corresponding to the C-H bonds of the isopropyl group. |
| ~ 1600 - 1450 | C=C and C=N stretching | Vibrations of the fused aromatic ring system. |
| ~ 1385 - 1370 | C-H bending (isopropyl) | Characteristic gem-dimethyl bending vibration. |
| ~ 800 - 700 | C-Cl stretching | The carbon-chlorine stretching vibrations are expected in this region. |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[5]
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and its m/z value will correspond to the molecular weight of the compound (C₉H₉Cl₂N₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1.[6]
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the isopropyl group to give a stable secondary carbocation.
-
Loss of a chlorine radical (•Cl).
-
Cleavage of the isopropyl group.
-
Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring, a common pathway for such heterocyclic systems.[7]
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this and related compounds, facilitating their unambiguous structural characterization.
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